molecular formula C18H18O4 B1259736 (2S)-5-hydroxy-7-methoxy-6,8-dimethylflavanone

(2S)-5-hydroxy-7-methoxy-6,8-dimethylflavanone

Cat. No. B1259736
M. Wt: 298.3 g/mol
InChI Key: KZNAGLGLKRUIPD-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-5-hydroxy-7-methoxy-6,8-dimethylflavanone is a monohydroxyflavanone that is (2S)-flavanone substituted by a hydroxy group at position 5, a methoxy group at position 7 and methyl groups at positions 6 and 8. It has been isolated from the buds of Cleistocalyx operculatus. It has a role as a plant metabolite. It is a monohydroxyflavanone and a monomethoxyflavanone. It derives from a (2S)-flavanone.

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis Techniques : This compound has been synthesized through various methods, such as treating 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone with DMSO/I2, yielding 7-hydroxy-5methoxy-6,8-dimethylflavone, among other flavonoids (Zhou Xiong, 2007).

Natural Occurrence and Extraction

Biological and Chemical Properties

Applications in Health and Medicine

  • Antihyperglycemic Activity : Extracts containing this compound from Eysenhardtia platycarpa showed significant decrease in blood glucose levels in diabetic rats, suggesting its potential in managing diabetes (José M. Narváez-Mastache, M. L. Garduño-Ramírez, L. Alvarez, G. Delgado, 2006).
  • Skin Care Properties : Hydroalcoholic leaf extracts of Couroupita guianensis, containing this flavonoid, showed antioxidant activity and stimulated human skin fibroblast proliferation, indicating potential skin care benefits (Ana Martínez, E. Conde, A. Moure, H. Domínguez, R. Estévez, 2012).

Potential Pharmacological Activities

Cosmetic Industry Applications

properties

Product Name

(2S)-5-hydroxy-7-methoxy-6,8-dimethylflavanone

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

(2S)-5-hydroxy-7-methoxy-6,8-dimethyl-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C18H18O4/c1-10-16(20)15-13(19)9-14(12-7-5-4-6-8-12)22-18(15)11(2)17(10)21-3/h4-8,14,20H,9H2,1-3H3/t14-/m0/s1

InChI Key

KZNAGLGLKRUIPD-AWEZNQCLSA-N

Isomeric SMILES

CC1=C(C2=C(C(=C1OC)C)O[C@@H](CC2=O)C3=CC=CC=C3)O

Canonical SMILES

CC1=C(C2=C(C(=C1OC)C)OC(CC2=O)C3=CC=CC=C3)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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